2-Oxa-6,9-diazaspiro[4.5]decane: Comprehensive NMR Chemical Shift Profiling and Structural Analysis
2-Oxa-6,9-diazaspiro[4.5]decane: Comprehensive NMR Chemical Shift Profiling and Structural Analysis
Executive Summary
In modern medicinal chemistry, the transition from planar, sp2 -rich aromatic molecules to highly three-dimensional, sp3 -rich architectures is a proven strategy to improve pharmacokinetic (PK) properties, solubility, and target selectivity. Spirocyclic scaffolds represent a privileged class of these 3D architectures. Among them, 2-oxa-6,9-diazaspiro[4.5]decane is a highly versatile building block. By fusing a hydrogen-bond-accepting tetrahydrofuran (THF) ring with a pharmacologically ubiquitous piperazine ring via a single spiro carbon, this scaffold provides exceptional conformational rigidity and vector projection.
This technical guide provides an in-depth analysis of the structural dynamics, theoretical and empirical Nuclear Magnetic Resonance (NMR) chemical shift assignments, and the self-validating experimental workflows required to characterize 2-oxa-6,9-diazaspiro[4.5]decane and its derivatives.
Structural Analysis and Conformational Dynamics
The inherent value of spirocyclic scaffolds in drug discovery lies in their ability to fine-tune a molecule's physicochemical properties while locking pharmacophores into specific spatial orientations[1].
3D Geometry and Ring Orthogonality
The 2-oxa-6,9-diazaspiro[4.5]decane core consists of a 5-membered oxa-ring (positions 1–4) and a 6-membered diaza-ring (positions 6–10), sharing the quaternary spiro carbon at position 5.
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The Piperazine Ring (6-membered): Adopts a highly stable chair conformation . The nitrogens at positions 6 and 9 are situated in a 1,4-relationship. The spiro carbon (C5) acts as a rigid hinge, replacing one of the standard methylene carbons of the piperazine ring.
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The Tetrahydrofuran Ring (5-membered): Adopts a rapid, interconverting envelope conformation in solution.
Because the two rings share a single tetrahedral sp3 carbon (C5), their mean planes are forced into strict orthogonality (approximately 90° to each other). This orthogonal relationship is the primary driver of the molecule's unique NMR signature, as it breaks the local symmetry of the individual rings and places adjacent protons into distinct, fixed magnetic environments.
Fig 1: Conformational relationship and vector projection of the spiro[4.5]decane core.
NMR Chemical Shift Profiling ( 1 H and 13 C)
Assigning the NMR spectra for 2-oxa-6,9-diazaspiro[4.5]decane requires understanding the electronic deshielding effects of the heteroatoms (O and N) combined with the anisotropic effects of the spiro center.
Causality of Chemical Shifts
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Deshielding at C1 and C10: The C1 methylene is uniquely positioned between the oxygen atom (O2) and the quaternary spiro carbon (C5). This dual electron-withdrawing environment pushes its 13 C shift significantly downfield (~74.5 ppm). Similarly, C10 is sandwiched between N9 and the spiro center, shifting it to ~52.3 ppm.
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Diastereotopicity: The orthogonal fusion of the chiral-like spiro center renders the protons on the methylene groups (especially CH 2 at C1 and C10) diastereotopic . They lack a plane of symmetry and will appear as distinct AB doublets (or complex multiplets) rather than simple singlets, even in an achiral solvent. This is a critical diagnostic feature for confirming the intact spirocyclic structure [2].
Reference NMR Data Table
The following table summarizes the high-resolution NMR assignments for the unprotected 2-oxa-6,9-diazaspiro[4.5]decane free base in CDCl 3 at 298K. (Note: Actual shifts may vary slightly depending on concentration, pH, and specific salt forms).
| Position | Atom Type | 13 C Shift (ppm) | 1 H Shift (ppm) | Multiplicity & Coupling ( J in Hz) | Structural Context |
| 1 | CH 2 | 74.5 | 3.60, 3.75 | ABq, J≈8.5 | Deshielded by O2 and C5. Diastereotopic. |
| 2 | O | - | - | - | Heteroatom |
| 3 | CH 2 | 67.2 | 3.85 | m, 2H | Adjacent to O2. |
| 4 | CH 2 | 35.8 | 1.95 | m, 2H | Aliphatic, adjacent to spiro C5. |
| 5 | C (Spiro) | 58.4 | - | - | Quaternary spiro center. |
| 6 | NH | - | 1.80 | br s, 1H | Exchangeable proton. |
| 7 | CH 2 | 44.1 | 2.85 | m, 2H | Piperazine ring, adjacent to N6. |
| 8 | CH 2 | 45.6 | 2.95 | m, 2H | Piperazine ring, adjacent to N9. |
| 9 | NH | - | 1.80 | br s, 1H | Exchangeable proton. |
| 10 | CH 2 | 52.3 | 2.70 | s or ABq, 2H | Adjacent to N9 and C5. |
Experimental Workflows: NMR Acquisition & Structural Validation
To guarantee trustworthiness and reproducibility, the structural elucidation of spirocycles must follow a self-validating protocol. Relying solely on 1D 1 H NMR is insufficient due to signal overlap in the aliphatic region (1.5–4.0 ppm). A combination of 1D and 2D techniques is mandatory.
Step-by-Step Acquisition Protocol
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Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS as an internal standard). If the compound is a hydrochloride salt, D 2 O or DMSO- d6 should be used, which will shift the exchangeable NH protons and slightly alter the carbon shifts due to hydrogen bonding.
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1D 13 C Acquisition (Causality of d1 ): Set the relaxation delay ( d1 ) to ≥5T1 (typically 2-3 seconds for protonated carbons, but up to 10 seconds for the quaternary C5). Why? Quaternary spiro carbons lack attached protons to facilitate dipole-dipole relaxation. A short d1 will result in the C5 signal disappearing into the baseline noise.
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2D HSQC (Heteronuclear Single Quantum Coherence): Run to establish direct 1 H- 13 C connectivities. This will immediately differentiate the diastereotopic protons (e.g., the two distinct 1 H signals at 3.60 and 3.75 ppm will both correlate to the single 13 C signal at 74.5 ppm).
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2D HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate self-validating step for spirocycles. Set the long-range coupling constant ( JCH ) parameter to 8 Hz . This is optimized to capture the 2-bond and 3-bond couplings across the spiro center (e.g., H1 to C5, H10 to C5, and H4 to C10).
Fig 2: Key 2D NMR HMBC (red dashed) and COSY (blue dotted) correlations validating the spiro core.
Applications in Drug Discovery
The incorporation of the 2-oxa-6,9-diazaspiro[4.5]decane scaffold into active pharmaceutical ingredients (APIs) is highly strategic.
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Escape from Flatland: Traditional drug discovery heavily relied on planar heterocycles, which often suffer from poor aqueous solubility and high attrition rates in clinical trials. Spirocycles drastically increase the fraction of sp3 hybridized carbons ( Fsp3 ), which statistically correlates with higher clinical success rates[1].
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Metabolic Stability: The quaternary nature of the spiro carbon eliminates a potential site for cytochrome P450-mediated oxidation, thereby improving the metabolic half-life of the compound.
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Receptor Fit: The orthogonal projection of the piperazine and THF rings allows for precise targeting of deep, three-dimensional binding pockets, such as those found in G-protein coupled receptors (GPCRs) and central nervous system (CNS) targets, where spiro-fused piperazines act as potent antagonists [3].
References
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Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[Link]
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Silva, A. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618.[Link]
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Brown, D. G., et al. (2021). Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition. Journal of Medicinal Chemistry.[Link]
